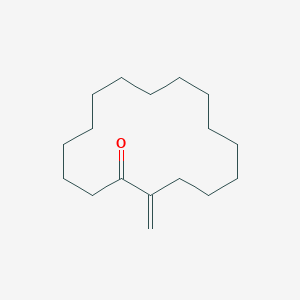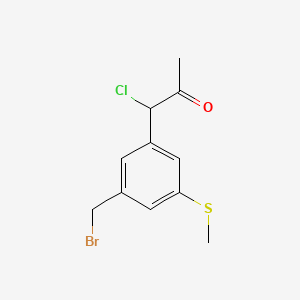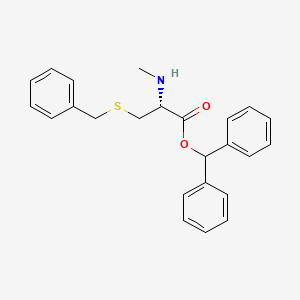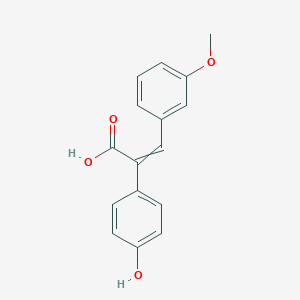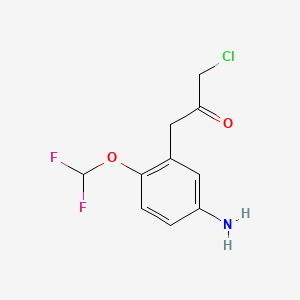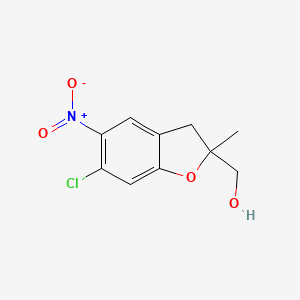
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl(dimethyl)silyl group and a pent-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate typically involves multiple steps, starting from readily available precursors. One common approach might involve the protection of a cyclohexanol derivative with a tert-butyl(dimethyl)silyl group, followed by esterification with a pent-2-enoic acid derivative. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the degree of unsaturation or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups or replace existing ones.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: The compound might be studied for its biological activity or as a potential drug candidate.
Medicine: Its structural features could make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate include other cyclohexyl derivatives with different substituents or ester groups. Examples might include:
- Methyl (Z)-5-((1R,2S)-2-hydroxycyclohexyl)pent-2-enoate
- Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)hex-2-enoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity, while the (Z)-configuration of the pent-2-enoate ester affects its chemical behavior and interactions.
Propiedades
Número CAS |
101859-37-4 |
|---|---|
Fórmula molecular |
C18H34O3Si |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl (Z)-5-[(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C18H34O3Si/c1-18(2,3)22(5,6)21-16-13-9-7-11-15(16)12-8-10-14-17(19)20-4/h10,14-16H,7-9,11-13H2,1-6H3/b14-10-/t15-,16+/m1/s1 |
Clave InChI |
JBWWINHRYASNGL-QWDMWISKSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@@H]1CC/C=C\C(=O)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCCCC1CCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
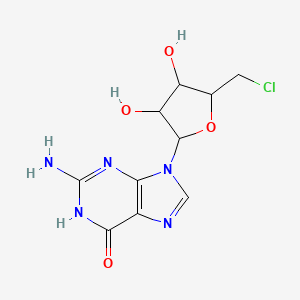
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
